molecular formula C7H7ClN2O2 B179850 Ethyl 3-chloropyridazine-4-carboxylate CAS No. 1445-54-1

Ethyl 3-chloropyridazine-4-carboxylate

Cat. No.: B179850
CAS No.: 1445-54-1
M. Wt: 186.59 g/mol
InChI Key: UAEJFCPXIREEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloropyridazine-4-carboxylate is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloropyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The final product is usually obtained in high purity through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloropyridazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding pyridazine derivative.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

Ethyl 3-chloropyridazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 3-chloropyridazine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Ethyl 3-chloropyridazine-4-carboxylate can be compared with other similar compounds such as:

  • Ethyl 3-hydroxypyridazine-4-carboxylate
  • 3-chloropyridazine-4-carbonitrile
  • Ethyl 3-aminopyridazine-4-carboxylate

Uniqueness:

This compound stands out due to its unique combination of reactivity and structural properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-chloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEJFCPXIREEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561458
Record name Ethyl 3-chloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-54-1
Record name Ethyl 3-chloro-4-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-chloropyridazine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl ester (355 mg, 2.11 mmol) and POCl3 (6 ml) was heated to 100° C. for 1 h. The volatiles were then removed and the remaining residue was neutralized with sat. NaHCO3-solution. This mixture was extracted three times with Et2O and the combined extracts were dried (Na2SO4) and evaporated to obtain the crude title compound. The remaining brown solid (364 mg, 1.95 mmol, 92%) was used in the next reaction step without further purification. MS: m/e=187.1 [M+H+].
Quantity
355 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.